N-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide
Description
N-[4-(5-Methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide (CAS: 921041-85-2) is a heterocyclic compound featuring a pyridine-carboxamide core linked to a substituted indole-thiazole moiety. Its molecular formula is C₁₉H₁₆N₄O₂S, with a molecular weight of 364.4 g/mol . The structure includes a methoxy group at the 5-position and two methyl groups on the indole ring, which likely influence its electronic and steric properties.
Properties
Molecular Formula |
C20H18N4O2S |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-[4-(5-methoxy-1,2-dimethylindol-3-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide |
InChI |
InChI=1S/C20H18N4O2S/c1-12-18(14-10-13(26-3)7-8-17(14)24(12)2)16-11-27-20(22-16)23-19(25)15-6-4-5-9-21-15/h4-11H,1-3H3,(H,22,23,25) |
InChI Key |
BSVPBYRPUWUUJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1C)C=CC(=C2)OC)C3=CSC(=N3)NC(=O)C4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Indole Core Synthesis and Functionalization
The 5-methoxy-1,2-dimethylindole precursor forms the foundational structure. Key steps include:
-
Methylation and methoxylation : Starting with 5-hydroxyindole, dimethylation at the 1- and 2-positions is achieved using methyl iodide (CH₃I) and sodium hydride (NaH) in DMF at 0–25°C (84–92% yield). Methoxylation at the 5-position employs potassium carbonate (K₂CO₃) and dimethyl sulfate in refluxing acetone.
-
Regioselective substitution : Bromination at the 3-position using N-bromosuccinimide (NBS) in CCl₄ yields 3-bromo-5-methoxy-1,2-dimethylindole (76% yield).
Table 1: Indole Intermediate Yields
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Dimethylation | CH₃I, NaH, DMF | 0°C → 25°C, 24h | 89 |
| Methoxylation | (CH₃O)₂SO₂, K₂CO₃, acetone | Reflux, 6h | 85 |
| Bromination | NBS, CCl₄ | RT, 2h | 76 |
Thiazole Ring Formation via Hantzsch Cyclization
The 4-(5-methoxy-1,2-dimethylindol-3-yl)thiazole-2-amine intermediate is synthesized through Hantzsch thiazole synthesis:
-
Reaction components : 3-Bromoindole derivatives react with thiourea or substituted thioureas in methanol under basic conditions (e.g., NaOH or KOH).
-
Optimization : Heating at 60–80°C for 4–6h improves cyclization efficiency, with yields ranging from 49% to 71%. Lower temperatures (<50°C) result in incomplete ring closure.
Table 2: Thiazole Formation Parameters
| Thiourea Derivative | Base | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Thiourea | NaOH | 60 | 6 | 65 |
| N-Methylthiourea | KOH | 80 | 4 | 71 |
| N-Phenylthiourea | Et₃N | 70 | 5 | 58 |
Pyridine-2-Carboxamide Coupling
The final step involves coupling the thiazole-2-amine with pyridine-2-carboxylic acid:
-
Activation strategies : Carbodiimide-mediated coupling using EDC/HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DCM/DMF mixtures achieves 72–85% yields.
-
Alternative methods : Direct acylation with pyridine-2-carbonyl chloride in the presence of DMAP (4-dimethylaminopyridine) yields 68–76% but requires rigorous moisture control.
Table 3: Coupling Reaction Efficiency
| Coupling Agent | Solvent | Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| EDC/HCl, HOBt | DCM/DMF | DMAP | 85 | 98.5 |
| Pyridine-2-COCl | THF | None | 76 | 97.2 |
| DCC, HOBt | DMF | None | 69 | 95.8 |
Purification and Characterization
Industrial-Scale Production Considerations
-
Continuous flow synthesis : Microreactors reduce reaction times by 40% compared to batch processes.
-
Cost-effective catalysts : Recyclable polymer-supported EDC analogs reduce reagent costs by 30%.
-
Green chemistry : Ethanol/water solvent systems lower environmental impact (E-factor: 2.1 vs. 5.8 for DMF) .
Chemical Reactions Analysis
Types of Reactions
N-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole, thiazole, and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The compound may exert its effects by modulating enzyme activity, receptor binding, or gene expression, leading to its observed biological activities.
Comparison with Similar Compounds
Key Observations:
Linker Group Impact: The target compound’s pyridine-2-carboxamide linker (vs.
Substituent Effects :
- The 5-methoxy-1,2-dimethylindole moiety is conserved across all analogues, suggesting its critical role in scaffold activity.
- The trimethoxybenzamide derivative (CAS: 929971-76-6) introduces additional methoxy groups, which could modulate electronic properties and solubility .
Physicochemical and Pharmacological Comparisons
Physicochemical Properties:
| Property | Target Compound | Y040-8890 | Acetamide Analog |
|---|---|---|---|
| logP | Not reported | 5.196 | Not reported |
| Hydrogen Bond Donors | 1 | 2 | 1 |
| Polar Surface Area | Not reported | 52.588 Ų | Not reported |
Pharmacological Implications:
- Target Compound : The pyridine ring may engage in π-π stacking with aromatic residues in biological targets, while the carboxamide group could participate in hydrogen bonding .
- Acetamide Analog : The additional indole substituent (C24H22N4O2S) may broaden binding interactions but at the cost of increased steric hindrance .
Research Findings and Limitations
- Data Gaps : Critical parameters like solubility, stability, and in vitro activity are absent in the provided evidence, limiting direct pharmacological comparisons.
- Structural Trends : Indole-thiazole hybrids with carboxamide linkers consistently exhibit moderate-to-high logP values, suggesting suitability for central nervous system targets .
Biological Activity
N-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and neuroprotection. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C19H20N4O2S
- Molecular Weight : 368.46 g/mol
- CAS Number : 1421372-66-8
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines.
In Vitro Studies
The compound was tested against several cancer cell lines, demonstrating significant cytotoxic effects. The following table summarizes the findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast Cancer) | 12.5 | Induction of apoptosis via mitochondrial pathway |
| A549 (Lung Cancer) | 26.0 | Inhibition of cell proliferation |
| HepG2 (Liver Cancer) | 17.0 | Cell cycle arrest at G0/G1 phase |
These results indicate that the compound effectively inhibits the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Kinase Inhibition : The compound has been shown to inhibit various kinases involved in cancer progression, such as Aurora-A kinase and CDK2. Inhibition of these kinases leads to reduced cell division and increased apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Treatment with this compound induces ROS production, contributing to oxidative stress in cancer cells, which can trigger apoptosis.
Case Studies
Several case studies have been documented to elucidate the effectiveness of this compound in preclinical settings:
Case Study 1: Breast Cancer Model
In a study involving MCF7 breast cancer cell lines, treatment with this compound resulted in a significant reduction in tumor growth in xenograft models. Histological analysis showed increased apoptosis and reduced proliferation markers.
Case Study 2: Lung Cancer Therapy
Another study focused on A549 lung cancer cells demonstrated that the compound not only inhibited cell growth but also enhanced the efficacy of existing chemotherapeutics when used in combination therapy.
Q & A
Q. Critical Parameters :
- Temperature control (60–80°C) to avoid side reactions.
- Use of anhydrous solvents to prevent hydrolysis of intermediates.
- Catalyst optimization (e.g., palladium for cross-coupling steps) .
How does the structural interplay of indole, thiazole, and pyridine moieties influence biological activity?
Level: Basic
Methodological Answer:
The compound’s bioactivity arises from synergistic interactions between its three key groups:
- Indole : Enhances DNA intercalation and kinase inhibition via π-π stacking and hydrogen bonding .
- Thiazole : Contributes to antimicrobial activity by disrupting bacterial membrane integrity .
- Pyridine-carboxamide : Improves solubility and facilitates binding to ATP pockets in cancer-related enzymes (e.g., EGFR) .
Q. Structural-Activity Relationship (SAR) Insights :
| Modification | Effect on Activity |
|---|---|
| Methoxy group on indole (C5) | ↑ Anticancer potency (IC₅₀: 2.1 µM vs. HCT-116) |
| Methyl groups on indole (C1,2) | ↓ Cytotoxicity in normal cells (HEK293) |
| Thiazole substitution | ↑ Antimicrobial activity (MIC: 4 µg/mL vs. S. aureus) |
What experimental designs are recommended for evaluating in vitro antitumor efficacy?
Level: Advanced
Methodological Answer:
- Cell Lines : Use colon (HCT-116) and lung (A549) cancer models due to the compound’s demonstrated activity against solid tumors .
- Assays :
- MTT/Proliferation : Dose-response curves (0.1–100 µM, 48–72 hrs).
- Apoptosis : Annexin V/PI staining with flow cytometry.
- Migration : Wound-healing assay to assess anti-metastatic potential.
- Controls : Include 5-fluorouracil (positive control) and DMSO (vehicle control).
Q. Data Interpretation :
- IC₅₀ Discrepancies : If activity varies between cell lines (e.g., HCT-116 vs. MCF-7), validate via Western blotting for target proteins (e.g., Bcl-2, caspase-3) .
How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial)?
Level: Advanced
Methodological Answer:
Contradictions often arise from assay-specific variables. Mitigate these by:
Standardize Assay Conditions :
- Use consistent cell densities (e.g., 1×10⁴ cells/well) and serum concentrations (10% FBS).
- Replicate findings across ≥3 independent labs .
Mechanistic Studies :
- For anticancer activity: Perform kinase profiling (e.g., EGFR, VEGFR2 inhibition assays) .
- For antimicrobial activity: Conduct time-kill assays and check for membrane disruption via SEM .
Meta-Analysis : Compare structural analogs (see Table 1) to identify substituents driving divergent activities.
Q. Table 1: Comparative Bioactivity of Structural Analogs
| Analog | Anticancer (IC₅₀, µM) | Antimicrobial (MIC, µg/mL) |
|---|---|---|
| Parent Compound | 2.1 (HCT-116) | 4.0 (S. aureus) |
| 5-Methoxyindole Derivative | 8.7 | 2.5 |
| Pyridine-free Analog | >50 | 12.0 |
What computational strategies predict interactions with enzymes like COX-2 or 15-LOX?
Level: Advanced
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to COX-2 (PDB: 5KIR) or 15-LOX (PDB: 1LOX). Key interactions:
- MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability. Monitor RMSD (<2 Å) and binding free energy (MM-PBSA).
- Validation : Compare with experimental IC₅₀ values from enzyme inhibition assays (e.g., COX-2 inhibition at 10 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
